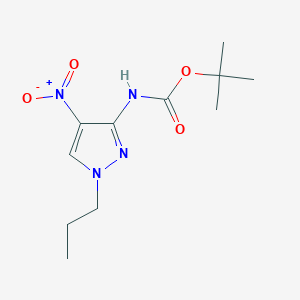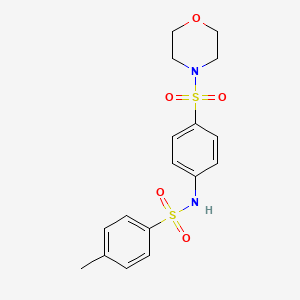![molecular formula C22H19N5OS B2412911 5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole CAS No. 1031989-09-9](/img/structure/B2412911.png)
5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole is a useful research compound. Its molecular formula is C22H19N5OS and its molecular weight is 401.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Antimicrobial Applications
Antitubercular Agents : A series of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines were synthesized to explore their antitubercular activity. Iodobenzene diacetate was used under solvent-free conditions to create these compounds, one of which showed significant activity against tuberculosis (Sekhar, Rao, & Kumar, 2011).
Antimicrobial and Antifungal Agents : Newer analogues of quinolin-8-ol demonstrated potent antimicrobial activities, including against both gram-positive and gram-negative organisms. The compounds synthesized provided valuable insights into antibacterial and antifungal potentials (Sharma, Hussain, & Amir, 2008).
Anticancer Applications
Antiproliferative Agents : A hybrid pharmacophore approach was utilized to synthesize [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives, which demonstrated superior antiproliferative effects against various cancer cell lines compared to known therapies. This highlights the potential of these compounds as anticancer agents (Kaneko et al., 2020).
Selective AMPA Receptor Antagonists : Certain quinoxaline derivatives were identified as novel selective antagonists for the AMPA receptor, with implications for therapeutic applications in neurological disorders and potential anticancer activities (Catarzi et al., 2004).
Advancements in Synthetic Methods
Efficient Synthesis of Triazole Derivatives : A method for synthesizing 1,2,4-triazole derivatives, which are known for their antimicrobial properties, was developed. This technique underscores the chemical versatility and potential biomedical applications of these compounds (Behalo et al., 2013).
Membranotropic Properties of Quinoxaline Derivatives : The study of a novel quinoxaline derivative revealed its increased solubility and integration within lipid bilayers when encapsulated in nanocontainers. This research could lead to new drug delivery systems enhancing the therapeutic index of quinoxaline-based compounds (Mirgorodskaya et al., 2017).
Propriétés
IUPAC Name |
5-methyl-2-(3-methylphenyl)-4-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c1-13-7-6-8-16(11-13)21-23-18(14(2)28-21)12-29-22-20-26-25-15(3)27(20)19-10-5-4-9-17(19)24-22/h4-11H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADJXFLWRGRSTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4N5C3=NN=C5C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-dimethyl-9-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2412836.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2412838.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2412843.png)
![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2412844.png)
![[2-(1-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B2412845.png)
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2412846.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine](/img/structure/B2412848.png)

![N-(2,4-dimethoxyphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2412852.png)
